PIRMENOL

描述

Historical Perspective of PIRMENOL (B1678456) Research Trajectory

The research trajectory of this compound dates back several decades, with studies exploring its activity in various experimental models of arrhythmias. Early preclinical pharmacology studies indicated that this compound was active across a range of experimental arrhythmic models induced by diverse etiologies. ebi.ac.uk These models included both atrial and ventricular arrhythmias, induced chemically, mechanically, or electrically, and encompassing both automaticity and reentrant types. ebi.ac.uk

Animal studies, particularly in conscious coronary artery-ligated (Harris) dogs, were utilized to simulate various clinical scenarios where this compound might be applied. ebi.ac.uk These early investigations aimed to characterize the compound's efficacy and understand its behavior in biological systems.

Contemporary Research Landscape and Significance of this compound as an Investigational Compound

While the initial peak of research into this compound as a primary antiarrhythmic agent may have been in the past, its significance in the contemporary research landscape lies in the foundational data generated from earlier studies. These studies provided insights into its class Ia antiarrhythmic activity and its effects on cardiac electrophysiology. drugfuture.comebi.ac.uk

Research findings from preclinical studies highlighted this compound's ability to suppress, prevent, or terminate cardiac arrhythmias effectively through both intravenous and oral administration routes. ebi.ac.uk Studies in dogs demonstrated a correlation between this compound dosage, plasma levels, and antiarrhythmic efficacy. ebi.ac.uk

Furthermore, comparative studies, such as those comparing this compound and disopyramide (B23233), indicated a potential advantage for this compound due to a relative lack of dependence on serum potassium levels. ebi.ac.uk This observation suggested a possible clinical benefit in situations with variable potassium concentrations, although the clinical relevance in patients required further establishment. ebi.ac.uk

The metabolic fate of this compound was also investigated, showing partial elimination as the unchanged drug and partial metabolism. ebi.ac.uk Tracer studies in animals revealed excretion through both urine and feces, with evidence of enterohepatic recycling in some species. ebi.ac.uk Studies in humans indicated that a portion of the administered dose was recovered unchanged in urine. ebi.ac.uk

Detailed research findings from studies on isolated rabbit Purkinje fibres using microelectrode techniques provided insights into this compound's electrophysiological effects. ebi.ac.uk These studies showed that this compound could prolong action potential duration and depress the delayed rectifying current (ix) in a concentration-dependent manner. ebi.ac.uk

The historical academic research on this compound provides a valuable case study in the investigation of antiarrhythmic compounds, contributing to the broader understanding of cardiac electrophysiology and potential therapeutic interventions. Although its current status as an investigational compound in widespread clinical development may have evolved, the data from its research trajectory remain relevant for academic exploration of antiarrhythmic mechanisms and the properties of Class Ia agents.

Here is an interactive data table summarizing some preclinical findings:

| Model/Study Type | Species/Tissue | Key Finding | Source |

| Experimental Arrhythmic Models | Various Animal Models | Active against atrial and ventricular arrhythmias of diverse etiology. | ebi.ac.uk |

| Conscious Coronary Artery-Ligated Dog | Dog | Effective in simulating clinical situations; correlation of dose/plasma/efficacy. | ebi.ac.uk |

| Comparison with Disopyramide | Preclinical Studies | Relative lack of serum potassium dependence. | ebi.ac.uk |

| Action Potential Studies | Isolated Rabbit Purkinje Fibres | Prolongation of action potential duration; depression of delayed rectifying current (ix). | ebi.ac.uk |

| Elimination/Metabolism Studies | Animals, Humans | Partial elimination unchanged; metabolism; excretion via urine and feces. | ebi.ac.uk |

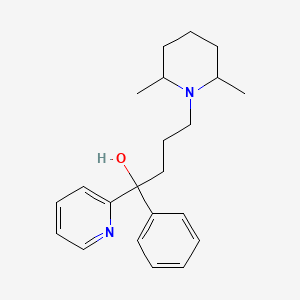

Structure

3D Structure

属性

IUPAC Name |

4-(2,6-dimethylpiperidin-1-yl)-1-phenyl-1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUDBKTWDCXQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860764 | |

| Record name | 4-(2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis, Stereochemistry, and Structural Modification Research

Synthetic Methodologies for PIRMENOL (B1678456) Production

The synthesis of this compound involves several chemical steps, and research has explored both conventional and novel approaches to its production.

Conventional Synthetic Routes for this compound

Conventional synthetic routes for this compound typically involve the construction of its core structure, which includes a substituted piperidine (B6355638) ring and a butanol chain featuring phenyl and pyridin-2-yl substituents and a hydroxyl group. One described route involves the reaction of gamma-chlorobutyrophenone with ethylene (B1197577) glycol to form a corresponding ethylene ketal. This ketal is then condensed with cis-2,6-dimethylpiperidine, followed by hydrolysis to yield gamma-(cis-2,6-dimethyl-1-piperidyl)butyrophenone. The final step in this route involves condensation with 2-bromopyridine (B144113) using butyllithium. lookchem.com

Another approach involves using this compound as a starting material for the synthesis of its metabolites. Precursors for this compound have also been described, including α-[3-(2,6-dimethyl-1-piperidinyl)-1-propenyl]-α-phenyl[1(Z),2.alpha.,6α]-2-pyridinemethanol and α-[3-(2,6-dimethyl-1-piperidinyl]. google.com

Novel Synthetic Approaches and Methodological Advancements for this compound

Research has also explored novel synthetic approaches and methodological advancements for this compound production and related compounds. One study described the synthesis of 13C and 14C labeled this compound hydrochloride. This involved the reaction of labeled benzoyl chloride with 2-trimethylsilylpyridine to produce 2-benzoylpyridine, which was subsequently treated with cis-1-(3-chloropropyl)-2,6-dimethylpiperidine (B8498049) to yield this compound free base. researchgate.net

Further research into synthetic methods for related piperidine-based compounds, as highlighted in a review on piperidine-based drug discovery, indicates ongoing efforts to develop efficient and versatile routes to this class of molecules. ugent.bedokumen.pub This includes exploring various reactions such as nucleophilic substitution, Michael additions, hydroamination, and ring-closing metathesis, which could potentially be applied or adapted for this compound synthesis or the synthesis of its analogs. ugent.be

Stereochemical Aspects of this compound: Enantiomeric Synthesis and Resolution

This compound is a chiral compound, possessing a chiral center. umich.edu It exists as a racemic mixture, and the stereochemical aspects, including enantiomeric synthesis and resolution, have been investigated. The resolution of the racemic mixture into its individual enantiomers is crucial for studying potential stereoselective differences in its properties. umich.eduacs.org

Methods for the resolution of this compound enantiomers have been developed. One such method involves stereospecific high-performance liquid chromatography (HPLC) using a chiral analytical column, such as a Chiralcel OJ column. umich.edu This technique allows for the separation and quantitation of the individual (+)- and (-)-pirmenol enantiomers. umich.edu Studies have shown that this method can achieve linear calibration curves for both enantiomers over a specific concentration range, demonstrating its effectiveness in separating the stereoisomers. umich.edu

The synthesis of resolved enantiomers of this compound has also been explored, often by using the individual (+) or (-) stereoisomers of this compound as starting materials in analogous procedures. google.com The purity of the resolved enantiomers can be assessed using techniques like HPLC. google.com

Structural Elucidation of this compound and its Analogs in Research

Structural elucidation of this compound and its analogs is a critical aspect of research, confirming their chemical identity and structural features. Techniques commonly employed for structural elucidation include elemental analysis, mass spectrometry, infrared spectrometry, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR), and ultraviolet spectroscopy. google.comresearchgate.net

These spectroscopic methods provide detailed information about the molecular formula, functional groups, and the arrangement of atoms within the molecule. For instance, NMR spectroscopy is invaluable for determining the carbon-hydrogen framework and identifying different types of protons and carbons in the structure. researchgate.net Mass spectrometry provides information about the molecular weight and fragmentation patterns, aiding in the confirmation of the molecular structure. researchgate.net

Structural elucidation has been applied not only to this compound itself but also to its analogs and degradation products. For example, spectroscopic methods have been used to identify the structures of photodegradation products of this compound hydrochloride. researchgate.net

Chemical Derivatization and Metabolite Synthesis for Research Purposes

Chemical derivatization of this compound and the synthesis of its metabolites are important for research purposes, including studying their properties, developing analytical methods, and investigating metabolic pathways.

Synthesis of Specific this compound Metabolites

The synthesis of specific this compound metabolites is undertaken to obtain reference standards for identification and quantification in biological samples and to study their individual activities. This compound is metabolized in the body, and specific procedures have been developed to obtain and synthesize these metabolites. google.comresearchgate.net

One method for obtaining metabolites involves extraction from biological sources, such as urine, followed by purification using techniques like HPLC. google.com The structures of the isolated metabolites can then be established through comparison with synthesized standards using various analytical techniques. google.com

Synthetic procedures for this compound metabolites have also been described. For example, the synthesis of a specific this compound metabolite has been reported. researchgate.netacs.org One approach involves the mercuric oxidation of this compound free base. google.com This oxidation can yield interconverting forms of the metabolite, and their structures are established through spectroscopic analysis and elemental analysis. google.com The purity of the synthesized metabolites can be assessed using techniques like HPLC. google.com

Research has shown that the synthesis of these metabolites can be challenging, and purification methods such as extraction and multi-step HPLC are necessary to obtain them in high purity. google.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 65502 |

| This compound hydrochloride | 65501 |

| Hydrochloric Acid | 313 |

| Ethylene Glycol | 174 |

| 2-Bromopyridine | 7471 |

| Mercuric Acetate | 11187 |

Simulated Interactive Data Table Example (based on search result umich.edu)

Photodegradation Product Identification and Synthesis

Studies investigating the photostability of this compound have focused on identifying the degradation products formed upon exposure to light. Understanding the photodegradation pathway is crucial for assessing the stability of the compound under various conditions and for potential pharmaceutical formulation considerations.

Research involving the irradiation of this compound in solution has been conducted to characterize its degradation profile. In one study, a methanol (B129727) solution of this compound was subjected to irradiation using a low-pressure mercury lamp. This process led to the formation of several degradation products, with four identified as major components. nih.govnextmovesoftware.com

The identification and structural elucidation of these photodegradation products were achieved through a combination of analytical techniques. These methods included column chromatography, thin-layer chromatography, high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectrometry, and high-resolution mass spectrometry (HRMS). nih.govnextmovesoftware.com These techniques allowed for the separation of the individual degradation products from the complex mixture and the determination of their molecular structures.

Three of the four major photodegradation products were successfully identified:

3-(cis-2,6-dimethylpiperidinyl)propyl 2-(2-pyridyl)phenyl ketone

2-(2-pyridyl)benzoic acid

Methyl 2-(2-pyridyl)-benzoate

The photodegradation process of this compound under these specific irradiation conditions was observed to follow apparent-first-order reaction kinetics. nih.govnextmovesoftware.com The study also included a discussion on the possible pathways through which this compound undergoes photodegradation, referencing potential reaction mechanisms involved in the transformation of the parent compound into the identified products. nih.govnextmovesoftware.com

While the identification and characterization of these photodegradation products have been reported, detailed information regarding the specific chemical synthesis of these isolated degradation compounds was not found within the scope of the consulted literature. Research in this area primarily focuses on the degradation process itself and the analytical identification of the resulting substances.

Identified this compound Photodegradation Products

| Product Name | Notes |

| 3-(cis-2,6-dimethylpiperidinyl)propyl 2-(2-pyridyl)phenyl ketone | Identified major product. nih.govnextmovesoftware.com |

| 2-(2-pyridyl)benzoic acid | Identified major product. nih.govnextmovesoftware.com |

| Methyl 2-(2-pyridyl)-benzoate | Identified major product (methyl ester of 2-(2-pyridyl)benzoic acid). nih.govnextmovesoftware.com |

| Fourth Major Product | Structure not specified in the consulted text. nih.govnextmovesoftware.com |

Pharmacological Classification and Receptor/ion Channel Modulation Research

Pharmacological Classification of PIRMENOL (B1678456) within Antiarrhythmic Agents

This compound is classified as a Class Ia antiarrhythmic agent. This classification is based on its electrophysiological effects on the cardiac action potential, primarily its ability to block sodium channels with intermediate kinetics and prolong the action potential duration.

The classification of antiarrhythmic drugs has evolved over time. The most widely recognized system is the Vaughan Williams classification, which categorizes drugs into four main classes based on their primary mechanism of action. Class I agents are sodium channel blockers, Class II are beta-blockers, Class III are potassium channel blockers, and Class IV are calcium channel blockers.

Class I agents are further subdivided based on their effects on the action potential duration (APD) and the kinetics of sodium channel blockade.

Class Ia agents, like this compound, cause a moderate reduction in the slope of phase 0 of the action potential, prolong the APD, and have an intermediate speed of dissociation from the sodium channel.

Class Ib agents weakly reduce the phase 0 slope, shorten the APD, and have fast dissociation kinetics.

Class Ic agents markedly reduce the phase 0 slope, have minimal effect on the APD, and exhibit slow dissociation kinetics.

While the Vaughan Williams classification remains a cornerstone, other paradigms have been proposed to address its limitations, such as the "Sicilian Gambit." This approach provides a more detailed profile of each drug, considering its effects on multiple ion channels, receptors, and pumps. In this broader view, this compound's actions on both sodium and potassium channels are acknowledged, reinforcing its complex pharmacological profile.

Electrophysiological Investigations of this compound's Cardiac Actions (In Vitro)

In vitro studies using isolated cardiac preparations have been instrumental in elucidating the electrophysiological effects of this compound. These investigations have detailed its interactions with key ion channels that govern cardiac excitability.

This compound exhibits a concentration-dependent and use-dependent blockade of cardiac sodium channels. This action is characteristic of Class I antiarrhythmic drugs and is a primary contributor to its therapeutic effects.

Research has shown that this compound decreases the maximum rate of rise (Vmax) of the cardiac action potential, a direct indicator of sodium channel inhibition. nih.gov The block is more pronounced at higher stimulation frequencies, a property known as use-dependence. nih.gov This suggests that this compound binds more readily to sodium channels that are in the open or inactivated state.

The kinetics of this compound's interaction with sodium channels are considered to be of a "slow kinetic" nature, similar to other Class Ia agents like disopyramide (B23233). nih.gov Studies have determined the time constant for recovery from block to be approximately 6.7 seconds at a holding potential of -105 mV. nih.gov This slow recovery from blockade contributes to its sustained antiarrhythmic effect. The depression of Vmax by this compound appears to be largely independent of the action potential duration, suggesting a dominant mechanism of open channel block. nih.gov

| Parameter | Effect | Concentration | Tissue/Cell Type | Key Findings |

|---|---|---|---|---|

| Vmax (Maximum Rate of Rise of Action Potential) | Decrease | 10 µM and 30 µM | Guinea-pig ventricular myocardium | Resting block of 9.48% and 20.36%, respectively. nih.gov |

| Recovery from Block (Time Constant) | Prolongation | Not specified | Rabbit Purkinje fibres | 6.7 seconds at -105 mV. nih.gov |

| Onset of Use-Dependent Inhibition of Vmax (Time Constant) | 1.32 ± 0.15 s | 30 µM | Guinea-pig ventricular myocardium | At a stimulation frequency of 2 Hz. nih.gov |

In addition to its effects on sodium channels, this compound also modulates potassium currents, which contributes to its Class Ia profile of prolonging the action potential duration. A key target for this compound is the delayed rectifier potassium current, often denoted as I_x or ix. nih.gov Inhibition of this current slows the repolarization phase of the action potential, thereby increasing its duration. nih.gov Studies have shown a strong depression of the delayed rectifying current ix with a KD-value of 1 µmol/L. nih.gov

Furthermore, this compound has been found to inhibit the muscarinic acetylcholine (B1216132) receptor-operated K+ current (I_K.ACh). nih.gov This current is activated by acetylcholine and contributes to the shortening of the atrial action potential duration and effective refractory period. By inhibiting I_K.ACh, this compound can counteract the effects of vagal stimulation on the atria, which may be beneficial in preventing certain types of atrial arrhythmias. nih.gov The inhibitory effect on I_K.ACh is concentration-dependent and appears to be primarily mediated by the blockade of muscarinic receptors. nih.gov

| Potassium Current | Effect | Key Findings | Tissue/Cell Type |

|---|---|---|---|

| Delayed Rectifier Current (ix) | Inhibition | Strong depression with a KD-value of 1 µmol/L. nih.gov | Rabbit Purkinje fibres |

| Muscarinic Acetylcholine Receptor-Operated K+ Current (I_K.ACh) | Inhibition | Concentration-dependent inhibition, primarily through muscarinic receptor blockade. nih.gov | Guinea-pig atrial myocytes |

The effects of this compound on calcium channels appear to be less pronounced than its effects on sodium and potassium channels. In vitro studies have suggested that this compound does not block calcium channels. nih.gov This is supported by the observation that it does not have a negative inotropic (contractility-weakening) effect and does not alter the relationship between contractile force and extracellular calcium concentration. nih.gov However, some research indicates that this compound may cause a reduction in the steady-state sodium window current and/or the slowly decaying components of the sodium current, which could be misinterpreted as an effect on slow inward calcium currents. nih.gov

Molecular Mechanisms of Action: Cellular and Subcellular Studies

At the molecular level, this compound's antiarrhythmic actions are a result of its direct interaction with cardiac ion channels. The primary mechanism for its sodium channel blocking effect is believed to be an "open channel block," where the drug binds to the channel when it is in the open conformation. nih.gov This binding physically obstructs the flow of sodium ions, thereby reducing the inward sodium current that is responsible for the rapid depolarization phase of the action potential.

The inhibition of the muscarinic acetylcholine receptor-operated K+ current (I_K.ACh) by this compound is thought to occur mainly through the blockade of muscarinic receptors. nih.gov This suggests an interaction with the G-protein coupled receptor that is linked to the I_K.ACh channel, rather than a direct block of the channel pore itself. By blocking the receptor, this compound prevents the acetylcholine-mediated signaling cascade that leads to the opening of the I_K.ACh channel.

Muscarinic Acetylcholine Receptor Interaction Research (e.g., M2, M3)

This compound functions as an antagonist at muscarinic acetylcholine receptors (mAChRs). Studies have demonstrated that it exhibits a notable selectivity for the cardiac M2 subtype over the glandular M3 subtype. Research indicates that this compound possesses an affinity for cardiac-type M2 muscarinic receptors that is sevenfold higher than its affinity for glandular-type M3 receptors. This preferential binding to M2 receptors is significant, as these receptors are predominantly located in the heart and are responsible for mediating the negative chronotropic (heart rate) and inotropic (contractility) effects of acetylcholine.

The antagonistic action of this compound at these receptors is a key component of its pharmacological profile. By blocking cardiac M2 receptors, this compound inhibits the effects of vagal nerve stimulation on the heart. This action contributes to its ability to suppress certain types of arrhythmias, particularly those influenced by parasympathetic activity. The blockade of the muscarinic acetylcholine receptor-operated K+ current (IK.ACh) is a direct consequence of this receptor antagonism.

| Receptor Subtype | Relative Affinity | Primary Location |

|---|---|---|

| M2 | High | Heart, Smooth Muscle |

| M3 | Low (7-fold lower than M2) | Glands, Smooth Muscle |

Intracellular Signaling Pathway Investigations Pertinent to this compound Activity

The interaction of this compound with M2 muscarinic receptors directly impacts intracellular signaling cascades. M2 receptors are G-protein coupled receptors (GPCRs) that signal through the inhibitory G-protein, Gi. When activated by acetylcholine, the Gi protein dissociates and its subunits mediate downstream effects, most notably the activation of the IK.ACh potassium current. This current causes hyperpolarization of the cell membrane and slows the heart rate.

This compound, as an M2 receptor antagonist, prevents acetylcholine from binding and initiating this cascade. Research has shown that this compound concentration-dependently inhibits the IK.ACh current whether it is induced by the muscarinic agonist carbachol (B1668302) or by the direct G-protein activator, intracellular GTPγS. researchgate.net However, the inhibitory effect of this compound is more potent against the carbachol-induced current than the GTPγS-induced current. researchgate.net This finding strongly suggests that this compound's primary site of action is at the muscarinic receptor itself, rather than on the G-protein or the ion channel directly. researchgate.net By blocking the receptor, it prevents the G-protein from being activated, thereby inhibiting the entire signaling pathway that leads to the opening of the IK.ACh channel.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Detailed structure-activity relationship (SAR) studies that systematically modify the chemical structure of this compound to investigate the impact on its pharmacological activity are not extensively documented in publicly available scientific literature. This compound is a novel pyridinemethanol derivative, and while its efficacy has been compared to other Class I agents, specific research detailing how alterations to its core structure—such as the phenyl group, pyridinemethanol moiety, or the piperidine (B6355638) ring—affect its affinity for ion channels or muscarinic receptors has not been widely published.

Stereoselective Differences in Pharmacodynamic Effects

This compound is a chiral compound and is administered as a racemic mixture of its (+)- and (-)-enantiomers. Investigations into the stereoselective properties of this compound have revealed significant differences in its pharmacokinetics; however, the pharmacodynamic effects of the two enantiomers appear to be largely equivalent.

A study conducted in coronary artery ligated dogs was designed to assess the antiarrhythmic efficacy of the individual enantiomers and the racemate. ucl.ac.uk The research found that both (+)-pirmenol and (-)-pirmenol were equally effective in suppressing premature ventricular complexes (PVCs). ucl.ac.ukgoogle.com A sigmoid Emax model was used to correlate plasma concentrations with the antiarrhythmic effect, and no statistically significant differences were observed in the key pharmacodynamic parameters—EC50 (the plasma concentration at which 50% of the maximum effect is observed), S (a constant reflecting the steepness of the concentration-effect curve), and EC90 (the plasma concentration for 90% of maximum effect)—between the two enantiomers and the racemic mixture. ucl.ac.ukgoogle.com This indicates a lack of stereoselectivity in its direct antiarrhythmic action. ucl.ac.uk

Despite the similarity in pharmacodynamic activity, studies in both humans and dogs have noted stereoselective plasma protein binding and clearance, with the (+)-enantiomer having a higher unbound fraction and higher clearance than the (-)-enantiomer. google.com

| Compound | EC50 (µg/mL) | S (Sigmoidicity Constant) | EC90 (µg/mL) |

|---|---|---|---|

| (+)-Pirmenol | 1.3 ± 0.4 | 4.4 ± 1.6 | 2.6 ± 0.9 |

| (-)-Pirmenol | 1.2 ± 0.3 | 4.5 ± 1.7 | 2.3 ± 0.7 |

| Racemic this compound | 1.4 ± 0.3 | 4.0 ± 1.2 | 2.7 ± 0.7 |

Data are presented as mean ± SD. No statistically significant differences were observed between the groups.

Preclinical Pharmacodynamics of Pirmenol

In Vitro Pharmacodynamic Research Models and Preparations

In vitro studies utilizing isolated cardiac tissues and cells have been instrumental in characterizing the electrophysiological effects of pirmenol (B1678456). These models allow for controlled environments to investigate the drug's direct actions on cardiac electrical activity.

Isolated Cardiac Tissue Electrophysiology (e.g., Purkinje Fibers, Papillary Muscles)

Studies on isolated cardiac Purkinje fibers have provided significant insights into this compound's electrophysiological properties. Using standard microelectrode techniques, researchers have observed that this compound affects action potential characteristics in these tissues. In canine cardiac Purkinje fibers with normal fast response action potentials, this compound at concentrations of 1 x 10-6 M and higher depressed both maximum upstroke velocity of phase 0 (Vmax) and automaticity. nih.gov At concentrations of 1 x 10-5 M and above, this compound significantly reduced action potential amplitude and duration measured at 50% repolarization, while prolonging action potential duration measured at full repolarization. nih.gov These changes were found to be reversible upon washout of the drug. nih.gov Increasing extracellular potassium levels from 4 mM to 6 mM did not potentiate the changes induced by this compound. nih.gov In blood superfusion studies, plasma levels of this compound ranging from 0.1 to 3.0 µg/ml produced similar effects on action potential characteristics as concentrations between 1 x 10-6 and 1 x 10-5 M in Tyrode solution. nih.gov

Studies in isolated rabbit Purkinje fibers have shown that this compound at concentrations of 0.5-5 µmol/l caused a marked prolongation of the action potential duration. researchgate.net Voltage-clamp studies in these fibers revealed that this compound strongly depressed the delayed rectifying current (Ix) with a KD value of 1 µmol/l. researchgate.net The steady-state current-voltage relation indicated that this compound also reduced the steady-state sodium window current and/or the slowly decaying components of the sodium current. researchgate.net At concentrations of 10 µmol/l or greater, the action potential duration was diminished, and Vmax was depressed in a use-dependent manner. researchgate.net this compound also caused a depression and a negative shift of the Vmax/Em relation and blocked sodium channels, with recovery from block occurring with a time constant of 6.7 seconds at a holding potential of -105 mV. researchgate.net The prolongation of action potential duration by this compound in these fibers is primarily attributed to a reduction of the delayed rectifying current Ix. researchgate.net

In guinea pig papillary muscles, this compound depressed the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner. nih.gov Studies examining use-dependent block of Vmax in guinea pig papillary muscles driven at 1.0 Hz showed no significant difference in the potency of the Class I effect between the enantiomers of this compound. nih.gov The onset rates of use-dependent block of Vmax at 2.0 Hz for 10 µmol/l (+) and (-) this compound were comparable, as were the recovery time constants from use-dependent block. nih.gov this compound also prolonged action potential duration at low concentrations (1-10 µmol/l) and shortened it at higher concentrations (30-100 µmol/l) in guinea pig papillary muscles, with little difference observed between the enantiomers. nih.gov

Triggered tachyarrhythmias arising from delayed afterdepolarizations in isolated guinea pig papillary muscles were markedly inhibited by this compound at concentrations of 1-5 µM. nih.govcaymanchem.com

| Tissue Type | Species | Concentration Range | Electrophysiological Effects | Citation |

| Purkinje Fibers | Canine | ≥ 1 x 10-6 M | Depressed Vmax and automaticity. Reduced AP amplitude and duration at 50% repolarization. Prolonged AP duration at full repolarization. | nih.gov |

| Purkinje Fibers | Rabbit | 0.5-5 µmol/l | Marked prolongation of action potential duration. Strong depression of Ix. Reduction of sodium window current. | researchgate.net |

| Purkinje Fibers | Rabbit | ≥ 10 µmol/l | Diminished action potential duration. Use-dependent depression of Vmax. | researchgate.net |

| Papillary Muscles | Guinea Pig | Concentration-dependent | Depressed Vmax. Prolonged APD at low concentrations, shortened at high concentrations. Inhibited triggered tachyarrhythmias. | nih.govnih.govcaymanchem.com |

Cellular Electrophysiological Assays (e.g., Isolated Atrial Myocytes, Ventricular Myocytes)

Electrophysiological studies using isolated cardiac myocytes have further elucidated this compound's mechanisms of action at the cellular level. In isolated rabbit atrial muscles and Purkinje fibers, this compound at concentrations of 1 µM and higher depressed the maximum upstroke velocity (Vmax) of action potentials and prolonged the action potential duration at 90% repolarization without affecting resting membrane potentials. nih.gov

In isolated rabbit ventricular myocytes, this compound at 5 µM depressed the early part of the plateau and lengthened the final repolarization of the action potentials. nih.govcaymanchem.com These effects were attributed to the depression of the calcium current and the delayed outward K+ current. nih.gov this compound also changed the amplitude and appearance of the transient inward current in ventricular myocytes. nih.gov

This compound has been shown to inhibit the IK.ACh induced by carbachol (B1668302) or intracellular loading of GTPγS in isolated atrial cells with an IC50 of 0.1 µM. medchemexpress.com

In Vivo Preclinical Pharmacodynamic Investigations in Animal Models

In vivo studies in animal models are crucial for evaluating the antiarrhythmic efficacy of this compound in a more complex, integrated physiological system.

Development and Application of Cardiac Arrhythmia Models (e.g., Coronary Artery Ligation in Dogs)

This compound has been evaluated in a variety of experimental arrhythmia models of diverse etiology in animals. nih.govnih.govresearchgate.net The conscious coronary artery-ligated (Harris) dog model has been particularly useful in simulating clinical situations where this compound might be used. nih.govnih.govresearchgate.net This model allows for the assessment of this compound's efficacy against arrhythmias arising from myocardial ischemia. nih.gov

In conscious, coronary artery ligated dogs, this compound hydrochloride was highly effective in restoring normal sinus rhythm when administered intravenously, intramuscularly, and orally. nih.gov A dose of 2.5 mg/kg was effective against arrhythmias occurring on the second day after ligation, while 5 mg/kg was effective against the higher-rate arrhythmias of the first day after ligation. nih.gov this compound demonstrated greater efficacy, a longer duration of activity, and/or a wider safety margin compared to several reference antiarrhythmic agents in this model. nih.gov Slow rate intravenous infusion of 1-2 mg/kg/hr of this compound maintained near total arrhythmia conversion in first-day post-ligation dogs. nih.gov

This compound has also been shown to suppress ouabain- or epinephrine-induced ventricular arrhythmias and aconitine-induced atrial arrhythmias in dogs at doses of 2.5 and 5 mg/kg. caymanchem.com Studies in dogs with 7-day-old myocardial infarctions examined the effects of this compound on the electrical induction of sustained ventricular tachycardia (VT). ebi.ac.uk Before drug administration, sustained VT was inducible in a significant proportion of these dogs. ebi.ac.uk After administration of 3 mg/kg this compound, the induction of VT was suppressed in some dogs, although it remained inducible in others. ebi.ac.uk

Studies comparing this compound and disopyramide (B23233) in in vivo dog models with either increased or decreased serum potassium levels showed a relative lack of serum potassium dependence for this compound. nih.govnih.gov

Electrophysiological Parameter Assessment in Preclinical Models (e.g., APD, Vmax)

In preclinical in vivo models, this compound's effects on electrophysiological parameters have been assessed. Preclinical studies in dogs have shown a correlation between the dose of this compound, plasma levels, and antiarrhythmic efficacy. nih.govnih.govresearchgate.net

In dogs with recent myocardial infarction, administration of this compound increased the effective refractory period (ERP) and paced QRS duration in both normal and infarcted ventricular myocardium. ebi.ac.uk The prolongation of the ERP for the second and third extrastimuli was greater than for the first one in the infarcted myocardium. ebi.ac.uk These results suggest that this compound's effectiveness in preventing sustained VT in recent myocardial infarction is due to the prolongation of both ERP and conduction time. ebi.ac.uk

In isolated canine heart preparations cross-circulated with a donor dog, this compound injected intraarterially into isolated sinoatrial node, papillary muscle, and atrioventricular node preparations showed negative chronotropic and inotropic effects comparable to disopyramide. ebi.ac.uk this compound also exhibited coronary vasodilator and negative dromotropic effects on atrio-His and His-ventricular conduction, which were significantly more potent than those of disopyramide. ebi.ac.uk

Studies investigating the pharmacokinetics and pharmacodynamics of this compound enantiomers in coronary artery ligated dogs found that both enantiomers were equally effective in arrhythmia suppression. umich.edunih.gov The antiarrhythmic response was described by a sigmoid Emax model, with no statistically significant differences observed in the pharmacodynamic parameters (EC50, S, and EC90) for (+)-pirmenol, (-)-pirmenol, or the racemate. umich.edunih.gov

| Animal Model | Arrhythmia Model | Key Electrophysiological Findings | Citation |

| Conscious Dog | Coronary Artery Ligation (Harris) | Highly effective in restoring normal sinus rhythm. Greater efficacy, longer duration, wider safety margin vs. reference agents. | nih.govnih.govresearchgate.netnih.gov |

| Dog | Ouabain- or Epinephrine-induced VT | Suppressed ventricular arrhythmias. | caymanchem.com |

| Dog | Aconitine-induced Atrial Arrhythmias | Suppressed atrial arrhythmias. | caymanchem.com |

| Dog (7-day old myocardial infarct) | Electrical Induction of Sustained VT | Suppressed VT induction in some dogs. Increased ERP and paced QRS duration. | ebi.ac.uk |

| Isolated Canine Heart (cross-circulated) | N/A | Negative chronotropic and inotropic effects. Coronary vasodilator and negative dromotropic effects. | ebi.ac.uk |

Evaluation of Antiarrhythmic Efficacy in Diverse Animal Models (e.g., Atrial vs. Ventricular Arrhythmias)

Animal pharmacology studies have demonstrated that this compound is effective against a variety of experimentally induced arrhythmias of diverse etiologies. Its efficacy has been observed in arrhythmias that are atrial or ventricular in origin, and those induced by chemical, mechanical, or electrical means. This compound has shown activity against both automaticity and reentrant types of arrhythmias. ebi.ac.uknih.govnih.gov

The conscious coronary artery-ligated (Harris) dog model has been particularly useful in simulating clinical scenarios where this compound could be applied. ebi.ac.uknih.govnih.gov In this model, this compound was highly effective when administered intravenously or orally, leading to immediate suppression, prevention, or termination of cardiac arrhythmias. ebi.ac.uknih.gov Preclinical studies in dogs indicated a strong correlation between the dose of this compound, its plasma levels, and its antiarrhythmic efficacy. ebi.ac.uknih.govnih.gov

Studies using two-stage coronary ligation-, digitalis-, and adrenaline-induced canine ventricular arrhythmias examined the antiarrhythmic effects of this compound and determined the minimum effective plasma concentration for each model. This compound suppressed all these types of arrhythmias. nih.gov The minimum effective plasma concentrations for arrhythmias induced by 24-hour coronary ligation, 48-hour coronary ligation, and digitalis were all approximately 1.1 µg/ml. nih.gov For adrenaline-induced arrhythmia, the minimum effective plasma concentration was higher, around 2.5 µg/ml. nih.gov This pharmacological profile has been noted as similar to that of other antiarrhythmic agents like mexiletine, tocainide, and cibenzoline. nih.gov

In isolated canine heart preparations, this compound showed negative chronotropic and inotropic effects comparable to disopyramide. semanticscholar.org It also demonstrated coronary vasodilator and negative dromotropic effects on atrio-His and His-ventricular conduction, which were significantly more potent than those of disopyramide. semanticscholar.org this compound was found to be a more potent antiarrhythmic drug than disopyramide in canine coronary ligation-induced arrhythmia. semanticscholar.org

However, studies in anesthetized dogs 5 to 10 days after anterior myocardial infarction showed a potential for this compound to provoke or aggravate ventricular arrhythmias. nih.gov Before this compound administration, programmed ventricular stimulation did not initiate sustained ventricular tachyarrhythmias (VT) in these dogs. nih.gov After cumulative administration of this compound, programmed stimulation initiated sustained VT in a significant number of the post-infarction dogs tested, with some also exhibiting reproducible nonsustained VT. nih.gov this compound tended to increase ventricular excitation thresholds and refractory periods in ischemically injured ventricular myocardium, increasing the disparity in refractory periods between injured and normal myocardium. nih.gov

Both this compound enantiomers were found to be equally effective in arrhythmia suppression in coronary artery ligated dogs. umich.edu The antiarrhythmic response in these dogs was described by a sigmoid Emax model, with no statistically significant differences observed in the pharmacodynamic parameters (EC50, S, and EC90) for (+)-pirmenol, (-)-pirmenol, or the racemic mixture. umich.edu

Influence of Extracellular Ion Concentrations on Pharmacodynamic Response (e.g., Potassium Dependence)

Electrophysiologic studies have investigated the influence of extracellular ion concentrations, particularly potassium, on this compound's pharmacodynamic response. In vitro electrophysiologic studies in dog Purkinje fibers revealed that this compound depresses fast and slow response automaticity. nih.govnih.gov Its electrophysiologic effects were observed to be less variable compared to other Class I antiarrhythmic drugs across a spectrum of potassium levels. nih.govnih.gov

Studies comparing this compound and disopyramide specifically highlighted a relative lack of serum potassium dependence for this compound. ebi.ac.uknih.govresearchgate.net This characteristic suggested a potential clinical advantage for this compound in settings where potassium levels may be variable. ebi.ac.uknih.gov

In canine cardiac Purkinje fibers with normal action potentials, this compound depressed the maximum upstroke velocity of phase 0 and automaticity. nih.gov Increasing extracellular potassium concentration from 4 mM to 6 mM did not potentiate the changes induced by this compound. nih.gov this compound also decreased automaticity of slow response action potentials in a Na+-free solution. nih.gov

Voltage-clamp studies in isolated rabbit Purkinje fibers provided further insight into this compound's interaction with ion channels. This compound demonstrated both potassium- and sodium-channel blocking activity. nih.govmedkoo.com At concentrations between 0.5 and 5 µmol/l, this compound caused a marked prolongation of the action potential duration. nih.gov Measurements of the delayed rectifying current (Iₓ) showed a strong depression by this compound. nih.gov The steady-state current-voltage relation indicated that this compound also reduced the steady-state sodium window current and/or the slowly decaying components of the sodium current. nih.gov At higher concentrations (≥ 10 µmol/l), the action potential duration was diminished, and the maximum upstroke velocity (Vmax) was depressed in a use-dependent manner. nih.govmedkoo.com this compound blocked sodium channels with a specific recovery time constant. nih.gov The prolongation of action potential duration by this compound is primarily attributed to a diminution of the delayed rectifying current (Iₓ). nih.gov The depression of Vmax appears largely independent of action potential duration, suggesting a dominant open channel block mechanism. nih.gov

This compound has also been shown to inhibit the acetylcholine-activated potassium current (IKACh) in atrial cells by blocking muscarinic acetylcholine (B1216132) receptors. medchemexpress.comresearchgate.net This inhibition of IKACh, which is predominantly found in the atria, is considered a potential mechanism for treating atrial fibrillation without necessarily increasing proarrhythmic risk in the ventricles. researchgate.net

Preclinical Pharmacokinetics of Pirmenol: Investigational Aspects

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

Studies in preclinical species have characterized the ADME properties of pirmenol (B1678456). This involves examining how the compound is absorbed into the bloodstream, distributed to various tissues, metabolized into other compounds, and ultimately eliminated from the body. Research has explored the metabolism, distribution, excretion, and enterohepatic circulation of this compound in these models. uni.lu

Research in animal models has identified the metabolic pathways of this compound and characterized its metabolites. uni.lugoogleapis.comctdbase.org Understanding these pathways is essential for determining how the parent compound is transformed within the organism. Studies have focused on the identification of specific metabolites formed during the biotransformation process in animals. uni.lu

Investigations have also aimed to identify the enzyme systems involved in the biotransformation of this compound in preclinical species. uni.lu Characterizing these enzymes helps to elucidate the biochemical processes responsible for the compound's metabolism.

The distribution profile of this compound in preclinical tissues has been examined. uni.lunih.gov These studies provide data on the extent to which the compound distributes to different organs and tissues after administration. Research has focused on understanding the tissue distribution patterns in various preclinical species. nih.gov

Stereoselective Pharmacokinetic Research of this compound Enantiomers

This compound exists as stereoisomers, and preclinical research has explored the stereoselective aspects of its pharmacokinetics. nih.gov This involves studying whether the different enantiomers of this compound are handled differently by the organism in terms of their absorption, distribution, metabolism, and excretion. The stereoselective disposition of this compound has been a subject of investigation.

Research has specifically focused on the enantiomeric clearance and volume of distribution of this compound. nih.gov These studies compare the rates at which each enantiomer is cleared from the body and how they distribute into the body's tissues. Investigations have provided data on the stereoselective differences observed in the clearance and distribution volume of this compound enantiomers.

Data on enantiomeric clearance and distribution volume from preclinical studies can be summarized in tables to highlight the differences between the enantiomers.

| Preclinical Species | Enantiomer | Clearance (Units) | Volume of Distribution (Units) |

| [Species 1] | Enantiomer A | [Value] | [Value] |

| [Species 1] | Enantiomer B | [Value] | [Value] |

| [Species 2] | Enantiomer A | [Value] | [Value] |

| [Species 2] | Enantiomer B | [Value] | [Value] |

| Note: Specific numerical data for clearance and volume of distribution were not available in the provided snippets. This table serves as a template for how such data would be presented if available. |

| Preclinical Species | Metabolic Pathway 1 | Metabolic Pathway 2 | Metabolite A | Metabolite B |

| [Species 1] | [Description] | [Description] | [Detected/Not Detected] | [Detected/Not Detected] |

| [Species 2] | [Description] | [Description] | [Detected/Not Detected] | [Detected/Not Detected] |

| Note: Specific details on metabolic pathways and metabolite detection were not available in the provided snippets. This table serves as a template for how such data would be presented if available. |

| Preclinical Species | Tissue A Distribution | Tissue B Distribution | Tissue C Distribution |

| [Species 1] | [Level/Description] | [Level/Description] | [Level/Description] |

| [Species 2] | [Level/Description] | [Level/Description] | [Level/Description] |

| Note: Specific details on tissue distribution levels were not available in the provided snippets. This table serves as a template for how such data would be presented if available. |

Plasma Protein Binding Research of Enantiomers

This compound exists as a racemate, comprising two enantiomers: (+)-pirmenol and (-)-pirmenol. Research has investigated the plasma protein binding of these individual enantiomers. Studies in coronary artery ligated dogs utilizing a stereospecific assay revealed stereoselective plasma protein binding. Following administration of the racemate, (-)-pirmenol exhibited more extensive plasma protein binding compared to (+)-pirmenol. This was reflected in a 58% higher unbound fraction for (+)-pirmenol than for (-)-pirmenol following racemate administration. umich.edunih.gov Similar trends in plasma protein binding were observed when the enantiomers were administered individually. umich.edunih.gov While plasma protein binding was generally linear in most dogs tested, nonlinear protein binding was observed in a subset of animals. umich.edu Studies in patients also indicated stereoselective protein binding, with a 25% to 27% higher unbound fraction for (+)-pirmenol compared to (-)-pirmenol following oral administration of racemic this compound at different doses. researchgate.netnih.gov

The observed differences in the total plasma concentrations and pharmacokinetic parameters between the enantiomers, such as clearance and steady-state distribution volume, can be largely attributed to this stereoselective plasma protein binding. umich.edunih.gov For instance, in dogs, (-)-pirmenol showed 47% lower clearance and 33% lower steady-state distribution volume than (+)-pirmenol following the racemate dose. umich.edunih.gov However, when unbound concentrations were considered, the differences in distribution volumes were minimal, and the unbound clearance of (-)-pirmenol was only slightly lower (16% to 21%) than that of (+)-pirmenol. umich.edunih.gov

Table 1: Summary of this compound Enantiomer Plasma Protein Binding and Pharmacokinetic Differences in Dogs (following racemate administration)

| Parameter | (-)-Pirmenol | (+)-Pirmenol | Difference (relative to (+)-pirmenol) | Citation |

| Clearance (Total) | Lower | Higher | 47% lower | umich.edunih.gov |

| Steady-State Distribution Volume (Total) | Lower | Higher | 33% lower | umich.edunih.gov |

| Unbound Fraction | Lower | Higher | 58% higher for (+)-pirmenol | umich.edunih.gov |

| Distribution Volume (Unbound) | Similar | Similar | Nearly identical | umich.edunih.gov |

| Clearance (Unbound) | Slightly Lower | Higher | 16% lower | umich.edunih.gov |

Preclinical Drug-Drug Interaction Research: Mechanistic Investigations

Preclinical investigations into potential drug-drug interactions involving this compound have been conducted. While the provided search results primarily detail clinical drug-drug interaction studies, they offer insights into the mechanisms relevant to preclinical considerations. This compound is described as an extensively metabolized antiarrhythmic agent. researchgate.netresearchgate.net The cytochrome P450 (CYP) enzyme family plays a significant role in the biotransformation of many drugs, and drug interactions can occur through the inhibition or induction of these enzymes. researchgate.net

A study investigating the potential interaction between this compound and cimetidine (B194882), a known inhibitor of hepatic drug-metabolizing enzymes, was conducted in healthy adults. The study found that concomitant administration of cimetidine did not significantly alter mean this compound concentration-time curves or pharmacokinetic parameters, including the elimination rate constant. researchgate.net

Another study evaluated the interaction between this compound and rifampin, a potent inducer of hepatic drug-metabolizing enzymes, in healthy adults. Coadministration of rifampin with this compound resulted in significant changes in this compound pharmacokinetic parameters. researchgate.net A sixfold decrease in this compound AUC (Area Under the Curve) and a sevenfold increase in the apparent plasma clearance of this compound were observed. researchgate.net The elimination half-life of this compound also decreased by more than twofold. researchgate.net These findings suggest that agents that induce hepatic enzymes may accelerate this compound clearance. researchgate.net While these specific studies were conducted in humans, the observed mechanisms involving hepatic metabolism and enzyme modulation are relevant to preclinical drug interaction assessments. Preclinical studies often involve in vitro evaluations of CYP inhibition and induction potential, as well as in vivo studies in animal models to predict potential interactions in humans, although direct extrapolation can be challenging due to species differences. europa.eu

Table 2: Effect of Rifampin Coadministration on this compound Pharmacokinetics (in humans, relevant to preclinical mechanistic understanding)

| Parameter | This compound Alone | This compound + Rifampin | Change (relative to this compound Alone) | Citation |

| AUC | - | Decreased | Sixfold decrease | researchgate.net |

| Apparent Plasma Clearance | - | Increased | Sevenfold increase | researchgate.net |

| Elimination Half-life | - | Decreased | More than twofold decrease | researchgate.net |

Analytical Methodologies for Pirmenol Research

Chromatographic Techniques for Quantitative Analysis in Research Samples

Chromatography is a widely used set of techniques for separating and analyzing complex mixtures. In pirmenol (B1678456) research, various chromatographic methods are applied for quantitative analysis in different sample types.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a key technique for the quantitative analysis of this compound in research samples. Method development and validation are essential steps to ensure the accuracy, precision, and reliability of the results obtained by HPLC researchgate.netnih.govbibliotekanauki.pljournaljpri.comresearchgate.net. HPLC methods have been developed for the analysis of this compound, including in the context of studying its photodegradation products nih.gov. The analysis of this compound metabolites has also been performed using HPLC google.com. Validation of HPLC methods typically involves assessing parameters such as linearity, accuracy, precision, specificity, detection limit, and quantification limit researchgate.netnih.govbibliotekanauki.pljournaljpri.comresearchgate.net. For instance, in the analysis of this compound metabolites, HPLC using an Analtech silica (B1680970) gel column with a mobile phase of 0.025M ammonium (B1175870) phosphate (B84403) at pH 3.0 and acetonitrile (B52724) (70:30) has been employed google.com. Purity of over 98.5% has been determined using HPLC google.com.

Gas Chromatography (GC) and Liquid Chromatography (LC) with Mass Spectrometry (MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used for the analysis of metabolites, including those of this compound idrblab.nettandfonline.comnih.gov. GC-MS is particularly suitable for volatile and thermally stable compounds, often requiring derivatization for less volatile metabolites nih.govthermofisher.com. LC-MS is preferred for a wider range of polar and non-volatile compounds researchgate.netnih.govlcms.cz. The combination of GC-MS and LC-MS is frequently used in metabolomics studies to provide comprehensive coverage of the metabolites present in a sample nih.gov. Mass spectrometry in conjunction with chromatography allows for the identification and quantification of metabolites based on their mass-to-charge ratio and fragmentation patterns thermofisher.comresearchgate.net. While the search results mention the general application of GC-MS and LC-MS in metabolite analysis and in the context of this compound research idrblab.nettandfonline.comnih.gov, specific details about this compound metabolite analysis using these techniques from the provided snippets are limited beyond their general utility. However, mass spectrometry has been used to identify this compound metabolites google.com.

Chiral Chromatography for Enantiomeric Separation and Quantification

This compound is a chiral compound, meaning it exists as enantiomers umich.edu. Chiral chromatography is essential for separating and quantifying these individual enantiomers uni.lutandfonline.comctdbase.orgnih.govmdpi.com. This is important in research to understand potential differences in the biological activity, metabolism, or pharmacokinetics of each enantiomer umich.edu. Various chiral stationary phases have been investigated for the separation of this compound enantiomers by HPLC tandfonline.comumich.edu. For example, a chiral analytical column (Chiralcel OJ) with a mobile phase of hexane, isopropanol, and diethylamine (B46881) (98.9:1.0:0.1) has been used for the stereoselective assay of this compound enantiomers in dog plasma umich.edu. Another study attempted separation using a chiral Hypro-Cu-Daltosil column and an α1-acid glycoprotein (B1211001) column, although these did not provide adequate separation at lower plasma concentrations umich.edu. Linear calibration curves have been obtained for this compound enantiomers in the concentration range of 0.0200-5.00 µg/ml using chiral HPLC umich.edu. The precision of the method, expressed as the coefficient of variation, was reported as 7.1% for (+)-pirmenol and 6.4% for (-)-pirmenol umich.edu.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques provide valuable information about the structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds like this compound uni.luidrblab.net. Both 1H and 13C NMR spectroscopy are commonly used in research for structural characterization google.com. NMR spectroscopy has been employed in the structural elucidation of this compound and its photodegradation products nih.gov. It provides detailed information about the arrangement of atoms within the molecule nih.govresearchgate.net. NMR can also be used for determining the purity of drug standards nih.gov.

Mass Spectrometry (MS) in Research Applications

Mass Spectrometry (MS) is a versatile technique used in this compound research for various applications, including structural elucidation and identification of related compounds and metabolites uni.luidrblab.nettandfonline.com. MS provides information about the molecular weight of the compound and its fragments, which is crucial for confirming its identity and determining the structure of metabolites or degradation products researchgate.netmdpi.comroutledge.comnpl.co.uk. High-resolution mass spectrometry has been used in the identification of this compound photodegradation products nih.gov. MS is often coupled with chromatographic techniques (GC-MS, LC-MS) to enhance its analytical capabilities tandfonline.comnih.govnih.govlcms.cz.

This compound is a chemical compound that has been the subject of research, particularly concerning its analytical characterization and quantification in biological samples. This article focuses on the application of Infrared (IR) and Ultraviolet (UV) spectroscopy in this compound research and the development and validation of bioanalytical methods for preclinical research samples.

Bioanalytical Method Development and Validation for Preclinical Research Samples

Bioanalytical method development and validation are critical processes in preclinical research to accurately and reliably quantify drug concentrations in biological matrices from animal studies. asianjpr.comnih.govmedpace.comresearchgate.netasiapharmaceutics.info These methods are essential for determining pharmacokinetic (PK) and toxicokinetic parameters, which inform decisions regarding drug safety and efficacy during drug development. nih.govmedpace.com

The process of bioanalytical method development involves creating procedures to locate and measure a compound of interest in biological samples such as blood, plasma, serum, or urine. asianjpr.comresearchgate.netresearchgate.net This typically includes steps like sample collection, sample preparation (clean-up to remove interferences from the matrix), and sample analysis using appropriate analytical techniques. asianjpr.comresearchgate.net

Validation of a bioanalytical method is necessary to demonstrate that its performance characteristics are suitable and dependable for the intended analytical applications. asianjpr.comnih.gov Key validation parameters assessed include selectivity, specificity, lower limit of quantification (LLOQ), upper limit of quantification (ULOQ), calibration curve performance, accuracy, precision, matrix effects, recovery, and stability of the analyte in the biological matrix and in stock/working solutions. nih.govmedpace.comresearchgate.netresearchgate.net Regulatory guidelines, such as those from the FDA and EMA, provide recommendations for bioanalytical method validation. medpace.comresearchgate.netalmacgroup.com

For this compound, preclinical studies in dogs have shown a correlation between the dose administered, plasma levels, and antiarrhythmic efficacy. nih.gov This highlights the importance of accurate bioanalytical methods for quantifying this compound in plasma samples from these studies. Although specific details of the bioanalytical methods used for this compound in preclinical samples were not extensively detailed in the search results, the general principles of bioanalytical method development and validation apply. asianjpr.comnih.govmedpace.comresearchgate.net

Common analytical techniques used in bioanalysis for drug quantification in biological matrices include chromatography, particularly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), due to its high selectivity and sensitivity. researchgate.netresearchgate.net Other techniques mentioned in the context of bioanalysis include immunoassays. researchgate.netasiapharmaceutics.info Sample preparation techniques like liquid-liquid extraction (LLE), solid phase extraction (SPE), and protein precipitation are commonly employed to prepare biological samples for analysis. asianjpr.comresearchgate.net

The validation process ensures the reliability and reproducibility of the quantitative measurement of analytes in biological matrices. researchgate.net For instance, validation of within-run and between-run precision typically involves analyzing replicate samples at different concentration levels (LLOQ, low, medium, and high quality control samples) within a single run and across multiple runs on different days. medpace.com

In the context of preclinical research for this compound, validated bioanalytical methods would be crucial for supporting pharmacokinetic and toxicokinetic studies, enabling the correlation of drug exposure with observed pharmacological effects and safety profiles in animal models. nih.govmedpace.comnih.gov

Future Directions and Unexplored Research Avenues for Pirmenol

Investigation of Novel Molecular Targets and Pathways beyond Established Mechanisms

While pirmenol (B1678456) is primarily known for its effects on sodium channels, research indicates its interaction with other ion channels, suggesting a broader range of molecular targets. Studies have shown this compound inhibits I(KAch) by blocking muscarinic acetylcholine (B1216132) receptors. medchemexpress.com It has also been reported to inhibit I(KAch), although not selectively compared to other compounds. researchgate.net Further investigation is needed to comprehensively identify and characterize these additional molecular targets and the downstream pathways they influence. Understanding this compound's effects on various potassium currents, beyond I(KAch), and other ion channels could reveal novel insights into its antiarrhythmic actions and potential applications. researchgate.netoup.com The extent and implications of this compound's interaction with different muscarinic receptor subtypes also warrant further study. medchemexpress.comresearchgate.net

Development and Application of Advanced Preclinical Models for Mechanistic Insight

Advanced preclinical models offer valuable tools for dissecting the intricate mechanisms of this compound's action and evaluating its efficacy in more complex physiological contexts. Preclinical studies in conscious coronary artery-ligated dog models have been instrumental in simulating clinical situations and demonstrating a correlation between this compound dose, plasma levels, and antiarrhythmic efficacy. nih.govnih.gov Future research could leverage more sophisticated in vitro and in vivo models, including those incorporating induced arrhythmias of diverse etiologies and those allowing for detailed electrophysiological mapping and analysis. nih.govnih.gov Utilizing models that better mimic specific human cardiac conditions, such as different forms of atrial fibrillation or structural heart disease, could provide deeper mechanistic insights and help predict clinical responses more accurately. mednexus.orgnih.govmdpi.comresearchgate.netversabiomedical.com

Exploration of Potentially Broader Mechanistic Applications (e.g., specific atrial fibrillation mechanisms)

The effectiveness of this compound in suppressing premature atrial complexes suggests its potential utility in managing atrial fibrillation (AF). researchgate.net Given the complex and varied mechanisms underlying AF, further research is needed to explore this compound's specific effects on these diverse pathways. mednexus.orgnih.govmdpi.comfrontiersin.orgresearchgate.net This could include investigating its impact on triggers originating from pulmonary veins, the role of electrical and structural remodeling in the atria, and the influence of the autonomic nervous system. mednexus.orgnih.govmdpi.com Studies could focus on specific AF subtypes and determine if this compound's profile is particularly suited for certain presentations. The need for novel atrial-specific targets in AF management highlights a potential area where this compound's properties could be further explored and potentially optimized. researchgate.net

Integration of Systems Biology and Omics Approaches in this compound Research

Integrating systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics, etc.) can provide a holistic understanding of this compound's effects within complex biological systems. frontiersin.orgnih.govoatext.com While not specifically documented for this compound in the provided search results, applying these high-throughput technologies could reveal comprehensive molecular profiles associated with this compound treatment. This could help identify biomarkers predicting response or non-response, uncover unforeseen pathway modulations, and provide a more complete picture of the drug's impact beyond its primary targets. frontiersin.orgnih.govoatext.cominstitut-curie.org Such approaches are increasingly used to understand complex diseases and could be valuable in understanding the multifaceted effects of an antiarrhythmic agent like this compound. frontiersin.orginstitut-curie.org

常见问题

Q. What are the foundational pharmacological mechanisms of PIRMENOL, and how can they be experimentally validated?

Answer: To investigate this compound’s mechanisms, employ in vitro assays (e.g., receptor-binding studies) and in vivo models (e.g., rodent cardiovascular models) to assess its interaction with ion channels or enzymes. Use dose-response curves and competitive inhibition experiments to validate specificity. Ensure replication across independent labs to confirm findings .

Q. How should researchers design a preliminary study to assess this compound’s pharmacokinetic profile?

Answer: Adopt the PICOT framework :

- P opulation: Animal models (e.g., rats) with defined metabolic characteristics.

- I ntervention: Administer this compound at varying doses.

- C omparison: Control group receiving placebo or a comparator drug.

- O utcome: Plasma concentration-time curves, bioavailability, half-life.

- T ime: Short-term (24–72 hours).

Use HPLC or LC-MS for precise metabolite quantification .

Q. What statistical tools are recommended for analyzing dose-dependent effects of this compound?

Answer: Apply ANOVA for multi-group comparisons, followed by post-hoc tests (e.g., Tukey’s HSD). For non-linear relationships, use regression models (e.g., logistic or Hill equation). Validate assumptions with normality tests (Shapiro-Wilk) and homogeneity of variance (Levene’s test) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity findings?

Answer: Conduct mechanistic toxicology studies :

Compare metabolic pathways (e.g., cytochrome P450 profiling) across models.

Use humanized animal models or 3D organoids to bridge interspecies gaps.

Apply systems biology approaches (e.g., network pharmacology) to identify off-target effects.

Document all variables (e.g., dosing schedules, solvent compatibility) to isolate confounding factors .

Q. What methodologies are optimal for studying this compound’s long-term effects on heterogeneous populations?

Answer: Implement a mixed-methods design :

- Quantitative : Longitudinal cohort studies with stratified sampling (age, comorbidities).

- Qualitative : Phenomenological interviews to capture subjective patient experiences (e.g., side effects).

Ensure data triangulation by cross-referencing electronic health records with biomarker analyses (e.g., cardiac troponins) .

Q. How can conflicting results in this compound’s clinical trial data be systematically analyzed?

Answer: Apply meta-analytic frameworks :

Aggregate data from published trials using PRISMA guidelines.

Assess heterogeneity via I² statistics and subgroup analyses (e.g., dosage, patient demographics).

Use sensitivity analysis to exclude outliers or low-quality studies (e.g., those lacking blinding).

Address publication bias via funnel plots and Egger’s regression .

Methodological Pitfalls and Solutions

Q. How to ensure reproducibility in this compound studies despite variability in experimental conditions?

Answer:

Q. What ethical considerations arise when transitioning this compound research from preclinical to clinical phases?

Answer:

- Conduct risk-benefit analyses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).

- Establish independent Data Safety Monitoring Boards (DSMBs) for adverse event oversight.

- Adhere to CONSORT guidelines for transparent reporting of clinical outcomes .

Data Presentation and Peer Review

Q. How should researchers present contradictory data on this compound’s mechanism of action in publications?

Answer:

- Use visual juxtaposition : Overlay conflicting results (e.g., Western blot vs. immunohistochemistry) in composite figures.

- Annotate methodological differences (e.g., antibody sources, staining protocols).

- Discuss limitations in the context of existing literature to guide future replication studies .

Q. What strategies enhance the rigor of peer review for this compound-related submissions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。